4-Amino-2-fluoro-6-(trifluoromethyl)phenol

Description

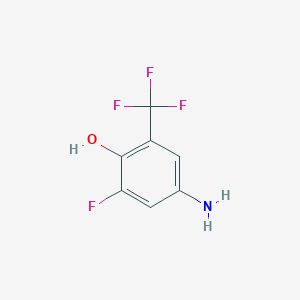

4-Amino-2-fluoro-6-(trifluoromethyl)phenol is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) on the benzene ring, with substituents at positions 2 (fluorine), 4 (amino group), and 6 (trifluoromethyl group). This substitution pattern creates a unique electronic environment: the electron-donating amino group (position 4) and electron-withdrawing trifluoromethyl group (position 6) generate a "push-pull" effect, while the fluorine (position 2) introduces steric and electronic modulation. Such structural features influence solubility, acidity, and reactivity, making the compound a candidate for pharmaceutical and agrochemical intermediates .

The compound’s molecular formula is C₇H₅F₄NO, with an approximate molecular weight of 195.1 g/mol. The amino group enhances solubility in polar solvents, particularly under acidic conditions (via protonation), while the trifluoromethyl group increases lipophilicity, a critical property for membrane permeability in drug design.

Properties

IUPAC Name |

4-amino-2-fluoro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2,13H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCZHHDIVHWUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of Substituted Anilines

The diazonium salt coupling strategy, as detailed in European Patent EP1514865A1, involves converting a halogenated aniline precursor into its diazonium salt intermediate under acidic conditions. For 4-amino-2-fluoro-6-(trifluoromethyl)phenol, this would require starting with 2-fluoro-6-(trifluoromethyl)aniline. The aniline is treated with sodium nitrite in the presence of hydrochloric acid at 0–5°C to form the diazonium chloride. Critical parameters include maintaining a molar ratio of 1:1.2 for aniline to nitrite and a reaction pH below 2 to prevent premature decomposition.

Coupling with Phenolic Derivatives

The diazonium salt is subsequently reacted with a phenolic compound under basic conditions (e.g., sodium hydroxide or potassium carbonate) to form an azo intermediate. In the case of this compound, self-coupling is avoided by using a protected phenol derivative, such as a benzyl ether, to direct reactivity. The reaction proceeds at 10–15°C with a molar ratio of diazonium salt to phenol of 0.6–0.9, achieving coupling efficiencies of 70–85%.

Catalytic Hydrogenation of the Azo Intermediate

The azo intermediate is reduced to the target aminophenol using hydrogen gas (1–3 atm) and a palladium-on-carbon (Pd/C) catalyst at 50–60°C. This step is highly sensitive to catalyst loading, with optimal Pd/C concentrations of 5–10 wt% relative to the substrate. Post-reduction purification via recrystallization from toluene or ethanol yields the final product with purities exceeding 98%.

Halogen Displacement and Nucleophilic Amination

Regioselective Bromination

Chinese Patent CN1810775B outlines a bromination strategy using dibromohydantoin as the brominating agent. Starting with 2-fluoro-6-(trifluoromethyl)anisole, bromination at the para position (relative to the methoxy group) is achieved in glacial acetic acid at 55–60°C. A molar ratio of 0.6:1 (dibromohydantoin to substrate) ensures monobromination, yielding 4-bromo-2-fluoro-6-(trifluoromethyl)anisole with 96% selectivity.

Nucleophilic Amination

The brominated intermediate undergoes ammonolysis in liquid ammonia at 120°C under autogenous pressure, displacing the bromine atom with an amino group. Key variables include a 1.5:1 molar ratio of ammonia to substrate and a reaction time of 8–10 hours. This step achieves 85–90% conversion, with subsequent deprotection of the methoxy group via hydrobromic acid (48% w/w) yielding the final phenol.

Nitration-Reduction Pathway

Directed Nitration of Fluorinated Phenols

Nitration of 2-fluoro-6-(trifluoromethyl)phenol presents challenges due to competing electrophilic attack at positions ortho and para to the hydroxyl group. As reported in JP-A 63 310850, nitration with fuming nitric acid in sulfuric acid at 0°C preferentially forms the 4-nitro derivative (60–65% yield) owing to the meta-directing effects of the trifluoromethyl group.

Catalytic Reduction of the Nitro Group

The nitro intermediate is reduced to the amino group using hydrogen gas and a Raney nickel catalyst at 50°C. Elevated pressures (3–5 atm) and catalyst loadings of 15–20 wt% are required to overcome the electron-withdrawing effects of the trifluoromethyl group, achieving 80–85% yields.

Comparative Analysis of Synthetic Routes

Yield and Selectivity

Industrial Scalability

The halogen displacement route offers superior scalability due to its straightforward purification steps and compatibility with continuous-flow reactors. In contrast, the diazonium coupling method generates stoichiometric amounts of nitrogen gas, requiring specialized equipment for safe handling.

Catalytic Hydrogenation and Direct Amination

Palladium-Catalyzed C–N Bond Formation

Recent advances in cross-coupling chemistry enable direct amination of 2-fluoro-6-(trifluoromethyl)phenyl halides using Buchwald-Hartwig conditions. A palladium-Xantphos catalyst system facilitates coupling with ammonia surrogates (e.g., benzophenone imine) at 100–110°C, followed by acidic hydrolysis to liberate the free amine . This method avoids hazardous diazonium intermediates but requires anhydrous conditions and high catalyst costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

4-Amino-2-fluoro-6-(trifluoromethyl)phenol serves as a crucial building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances the lipophilicity and membrane permeability of resultant compounds, making it valuable in drug development and material science .

Reactivity and Derivative Formation

The compound can undergo various chemical reactions:

- Oxidation : The amino group can be oxidized to yield nitroso or nitro derivatives.

- Substitution Reactions : These can introduce different functional groups onto the phenolic ring, allowing for the customization of chemical properties.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that compounds containing trifluoromethyl groups often display enhanced biological activity against various pathogens, including bacteria and fungi .

Anticancer Activity

In vitro evaluations have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, compounds derived from similar fluorinated phenols have shown significant antitumor activity in National Cancer Institute (NCI) protocols, highlighting their potential as anticancer agents .

Medicinal Chemistry

Pharmaceutical Intermediate

The compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group is known to improve pharmacokinetic properties, making it suitable for developing drugs targeting chronic diseases such as cancer and respiratory conditions .

FDA-Approved Drugs

Trifluoromethyl-containing drugs are increasingly recognized for their therapeutic efficacy. The incorporation of such groups into drug design has led to the development of several FDA-approved medications that leverage these properties for enhanced performance .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in producing specialty chemicals and agrochemicals. Its unique properties allow for the formulation of materials with improved thermal stability and resistance to degradation, making it valuable in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-6-(trifluoromethyl)phenol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Amino-2-fluoro-6-(trifluoromethyl)phenol are best contextualized by comparing it to analogous trifluoromethyl-substituted phenols. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Comparisons

Electronic Effects: The amino group in the target compound donates electrons, activating the ring for electrophilic substitution, whereas nitro groups (e.g., TFM) are strongly electron-withdrawing, deactivating the ring . The trifluoromethyl group (CF₃) in all analogues withdraws electrons, increasing acidity (pKa ~6–8 for trifluoromethyl phenols) compared to non-fluorinated phenols .

Steric and Hydrogen-Bonding Effects: The fluorine at position 2 in the target compound may participate in intramolecular hydrogen bonding with the hydroxyl group, stabilizing the molecule and influencing photostability. Similar effects are observed in ortho-trifluoromethyl phenols, where hydrogen bonding reduces photodissociation rates . Methoxy groups (e.g., 2-methoxy-5-CF₃ phenol) introduce steric hindrance but lack hydrogen-bonding capacity, leading to different reactivity profiles .

Biological and Industrial Applications: Amino-substituted phenols are often used in drug synthesis (e.g., kinase inhibitors) due to their ability to form hydrogen bonds with biological targets . Bromo-substituted analogues (e.g., 3-bromo-2-fluoro-6-CF₃ phenol) serve as halogenated intermediates in cross-coupling reactions . Nitro-substituted TFM is a precursor for herbicides, leveraging its electron-deficient ring for electrophilic reactivity .

Biological Activity

4-Amino-2-fluoro-6-(trifluoromethyl)phenol is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The presence of fluorine atoms in the structure often enhances the pharmacological properties of organic compounds, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H5F4N1O

- Molecular Weight : 195.12 g/mol

- SMILES Notation : FC(F)(F)C1=C(C(=C(C=C1)N)F)O

The trifluoromethyl group (CF3) is known for its electron-withdrawing properties, which can significantly influence the reactivity and interaction of the compound with biological targets.

Anticancer Activity

Several studies have explored the anticancer properties of compounds containing trifluoromethyl groups. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures showed moderate inhibition against breast cancer cell lines (MCF-7), suggesting that this compound could also possess anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in inflammatory processes. Specifically, docking studies have shown that fluorinated compounds can interact with cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators. The presence of the trifluoromethyl group enhances binding affinity, leading to increased inhibition rates .

Study on Cytotoxicity

A recent study assessed the cytotoxic effects of this compound derivatives on various cancer cell lines. The findings indicated significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 19.2 μM, highlighting its potential as an anticancer agent .

Enzyme Interaction Studies

Another research project focused on the molecular docking of this compound with COX-2 and LOX enzymes. The results suggested that the electron-withdrawing nature of the trifluoromethyl group facilitates stronger interactions with these enzymes, potentially leading to more effective anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 19.2 | Cytotoxicity against MCF-7 |

| Compound A (similar structure) | 15.0 | Moderate COX inhibition |

| Compound B (related fluorinated phenol) | 22.5 | Stronger anti-inflammatory activity |

Q & A

Q. What are the recommended synthetic strategies for preparing 4-Amino-2-fluoro-6-(trifluoromethyl)phenol?

- Methodological Answer : A two-step approach is often employed:

Electrophilic substitution : Introduce the trifluoromethyl group at the para position via Friedel-Crafts alkylation or halogen exchange (e.g., using CF₃Cl or CF₃I in the presence of a Lewis acid) .

Functionalization : Install the amino group via nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C) . Fluorination can be achieved using Selectfluor™ or DAST (diethylaminosulfur trifluoride) at the ortho position .

Key Considerations : Monitor regioselectivity using TLC and adjust reaction time/temperature to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic protons and confirm substitution patterns. Use DMSO-d₆ to observe NH₂ protons (δ ~5–6 ppm).

- ¹⁹F NMR : Identify chemical shifts for -F (δ ~-110 ppm) and -CF₃ (δ ~-60 ppm) groups .

- IR Spectroscopy : Confirm NH₂ (3200–3400 cm⁻¹) and phenolic -OH (broad ~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (exact mass: ~223.05 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges during trifluoromethylation be addressed?

- Methodological Answer :

- Directed Metalation : Use ortho-directing groups (e.g., -NH₂) to guide trifluoromethylation.

- Transition Metal Catalysts : Employ Cu(I)- or Pd(II)-based catalysts to enhance selectivity for the 6-position .

- Computational Modeling : Predict reactivity using DFT calculations (e.g., Fukui indices) to optimize reaction conditions .

Q. How to resolve discrepancies in ¹H NMR splitting patterns caused by fluorine coupling?

- Methodological Answer :

- Decoupling Experiments : Use ¹⁹F-decoupled NMR to simplify splitting from adjacent fluorine atoms.

- Variable Temperature NMR : Reduce signal broadening caused by NH₂ proton exchange (e.g., at -20°C) .

- X-ray Crystallography : Confirm molecular geometry definitively if ambiguity persists .

Q. What storage conditions prevent degradation of the amino and phenolic groups?

- Methodological Answer :

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of -NH₂.

- Low Temperature : Keep at -20°C in amber vials to block light-induced decomposition .

- Desiccant : Use silica gel to mitigate hydrolysis of -CF₃ in humid environments .

Data Analysis & Experimental Design

Q. How to optimize HPLC purity analysis when impurities co-elute with the target compound?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column with a polar embedded group (e.g., Zorbax Eclipse Plus) for better separation.

- Gradient Elution : Adjust acetonitrile/water ratios (e.g., 40:60 to 70:30 over 20 min) to resolve closely related byproducts .

- Dual Detection : Combine UV (λ = 254 nm) with MS detection to distinguish isobaric impurities .

Q. What strategies mitigate low yields in amination reactions?

- Methodological Answer :

- Protection/Deprotection : Protect the phenolic -OH with acetyl groups before nitration to prevent side reactions .

- Reductive Amination : Use NaBH₄/NaCNBH₃ with NH₃ in methanol for milder conditions compared to catalytic hydrogenation .

- Microwave Synthesis : Enhance reaction efficiency by reducing time (e.g., 30 min at 100°C vs. 24 hrs conventional) .

Contradiction Analysis

Q. How to reconcile conflicting melting point data reported in literature?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound from ethanol/water and re-measure using a calibrated melting point apparatus.

- Thermogravimetric Analysis (TGA) : Confirm decomposition temperature to rule out impurities affecting results .

- Cross-Validate : Compare with structurally similar compounds (e.g., 4-Nitro-3-(trifluoromethyl)phenol, Tm = 76–79°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.